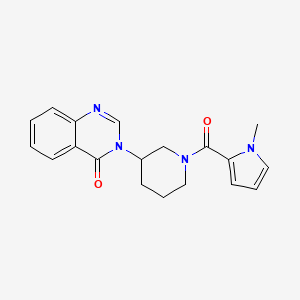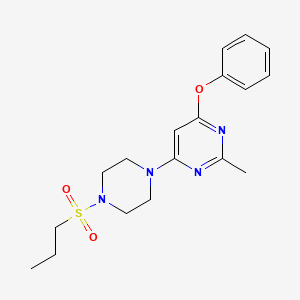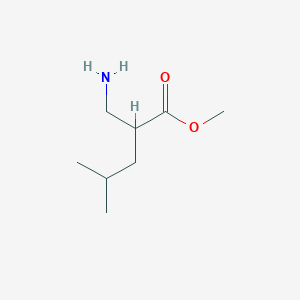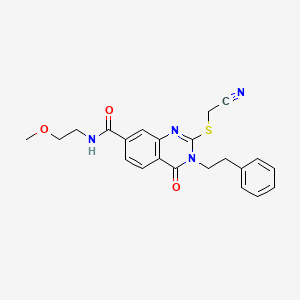![molecular formula C23H27N3O4S2 B2500339 4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892857-62-4](/img/structure/B2500339.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic molecule that may be related to the field of medicinal chemistry, given its structural complexity and the presence of a benzamide moiety, which is often found in bioactive compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of complex organic molecules like 4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide likely involves multiple steps, including the formation of the sulfonyl and benzamide functional groups. The first paper discusses a visible-light-driven sulfonylation/cyclization method to produce sulfonylated benzoimidazoles, which suggests that a similar approach could potentially be applied to the synthesis of the sulfonyl group in the target compound . The mild reaction conditions and functional group tolerance mentioned in the paper are advantageous for the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the second paper discusses the structure-activity relationship (SAR) of a related molecule, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, and its interaction with cyclin-dependent kinase 5 (cdk5) . The X-ray coordinates of the ligand with cdk5 show an unusual binding mode, which could be informative when considering the binding properties of the target compound, given the structural similarities in the benzothiazole moiety.
Chemical Reactions Analysis
The chemical reactions involving the target compound would likely include sulfonylation and amide bond formation. The first paper provides a method for sulfonylation using sulfonyl chloride under visible light, which could be relevant for introducing the sulfonyl group into the target molecule . The specific chemical reactions for the synthesis of the target compound would need to be developed based on the functional groups present and the desired final structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonyl group could affect the compound's solubility and reactivity, while the benzamide moiety could impact its hydrogen bonding potential and bioactivity. The exact properties would need to be determined experimentally, as the provided papers do not discuss this compound specifically.
科学的研究の応用
Antioxidant Capacity Assays
Antioxidant Capacity Reaction Pathways : Research on the ABTS/PP decolorization assay highlights the importance of understanding antioxidant capacity and reaction pathways. This assay, widely used for assessing antioxidant capacity, involves reactions that can elucidate the mechanisms by which certain compounds, potentially including sulfonamide derivatives, exhibit antioxidant properties. Such understanding is critical for applications in food science, pharmaceuticals, and materials science where antioxidant capacity plays a crucial role (Ilyasov et al., 2020).
Sulfonamide Derivatives in Medicine
Sulfonamide Derivatives : A review covering the patent landscape from 2008 to 2012 discusses various applications of sulfonamide derivatives in medicine. These include their roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, in cancer therapy and diagnostic tools targeting specific isoforms of carbonic anhydrase associated with tumors (Carta et al., 2012). Such research underscores the versatility of sulfonamide derivatives in therapeutic applications.
Organic Synthesis and Pharmaceutical Impurities
Synthesis and Impurities of Proton Pump Inhibitors : The review on novel synthesis methods for omeprazole and related compounds provides insight into the complex chemical processes involved in producing and purifying drugs that contain sulfonamide structures. Understanding these processes is essential for the development of efficient, safe pharmaceuticals (Saini et al., 2019).
DNA Binding and Analysis
DNA Minor Groove Binders : The study on Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA, provides insights into the design of diagnostic tools and therapeutic agents targeting DNA. The detailed understanding of these interactions can inform research on similar compounds for applications in biology and medicine (Issar et al., 2013).
Enzymatic Treatment of Organic Pollutants
Enzymatic Remediation of Organic Pollutants : The application of oxidoreductive enzymes, potentially in combination with compounds like sulfonamide derivatives, offers promising approaches for the treatment of organic pollutants. This research highlights the potential for chemical compounds to enhance the efficiency of bioremediation processes (Husain & Husain, 2007).
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-14(2)18-7-10-20-21(11-18)31-23(24-20)25-22(27)17-5-8-19(9-6-17)32(28,29)26-12-15(3)30-16(4)13-26/h5-11,14-16H,12-13H2,1-4H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRLBRCGUZHFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)
![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)


![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
